molecular formula C25H22BrN3O2S B4062210 N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

Cat. No. B4062210
M. Wt: 508.4 g/mol
InChI Key: MDXCZJMYQCZNQQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of such compounds is characterized by the presence of a quinoline core, substituted at various positions to achieve desired biological activity. The structure-activity relationship (SAR) analysis of related compounds indicates that modifications on the quinoline nucleus, such as the introduction of thioacetamide functionalities, significantly impact their biological properties. For example, compounds with thiazole and thiadiazole fragments exhibited notable anticancer activity, indicating the importance of these substitutions in the molecular framework (Kovalenko et al., 2012).

Scientific Research Applications

Preparation and Catalytic Applications

One study discusses the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction. This research illustrates the utility of quinoline derivatives in synthesizing catalysts for specific chemical reactions, indicating the potential for N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide in catalysis or as a precursor in synthesizing catalysts (Facchetti et al., 2016).

Antimalarial Activity

Another relevant area of research includes the synthesis and study of antimalarial activity, demonstrating the potential of quinoline derivatives in medicinal chemistry. A study synthesized a series of compounds showing significant activity against resistant strains of malaria, indicating the possible application of N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide in developing antimalarial agents (Werbel et al., 1986).

Structural Studies and Material Science

Studies on the different spatial orientations of amide derivatives on anion coordination and the structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides suggest applications in material science, specifically in the design and understanding of molecular structures for specific functions. These studies highlight how quinoline derivatives can be used to understand and manipulate molecular interactions and structures (Kalita & Baruah, 2010) (Karmakar et al., 2007).

Anticancer and Antimicrobial Activity

Further research into novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents, and studies on the synthesis and reactivity of various quinoline derivatives demonstrate the potential therapeutic and biological applications of such compounds. These studies underline the importance of quinoline derivatives in developing new therapeutic agents with potential applications in treating cancer, microbial infections, and other diseases (Alagarsamy & Parthiban, 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O2S/c1-15-5-7-16(8-6-15)23-19(13-27)25(29-20-3-2-4-21(30)24(20)23)32-14-22(31)28-18-11-9-17(26)10-12-18/h5-12,23,29H,2-4,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXCZJMYQCZNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 2
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 5
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 6
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

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